2-Methylthio-5-nitrophenylboronic acid pinacol ester
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Overview
Description
2-Methylthio-5-nitrophenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
The synthesis of 2-Methylthio-5-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Methylthio-5-nitrophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Methylthio-5-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, hydrogen or hydride donors for reduction, and oxidizing agents such as m-chloroperbenzoic acid for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methylthio-5-nitrophenylboronic acid pinacol ester is utilized in various scientific research applications:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The primary mechanism of action for 2-Methylthio-5-nitrophenylboronic acid pinacol ester involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision.
Comparison with Similar Compounds
Similar compounds to 2-Methylthio-5-nitrophenylboronic acid pinacol ester include other boronic esters such as phenylboronic acid pinacol ester and 2,2’-bithiophene-5-boronic acid pinacol ester . While these compounds share similar reactivity in cross-coupling reactions, this compound is unique due to the presence of both a methylthio and a nitro group, which can influence its reactivity and the types of products formed .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylsulfanyl-5-nitrophenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-9(15(16)17)6-7-11(10)20-5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPLSPLZFABVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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